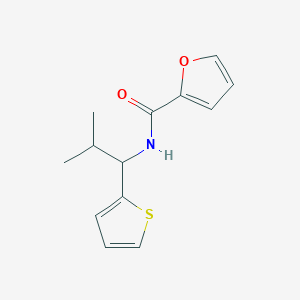

n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide

Description

N-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core linked to a branched alkyl chain substituted with a thiophene ring. This structural combination is common in medicinal chemistry for designing bioactive molecules, as both heterocycles are known to influence pharmacokinetic properties and target binding .

These compounds often serve as peptidomimetics or enzyme inhibitors due to their ability to mimic natural substrates or disrupt protein-ligand interactions .

Properties

Molecular Formula |

C13H15NO2S |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

N-(2-methyl-1-thiophen-2-ylpropyl)furan-2-carboxamide |

InChI |

InChI=1S/C13H15NO2S/c1-9(2)12(11-6-4-8-17-11)14-13(15)10-5-3-7-16-10/h3-9,12H,1-2H3,(H,14,15) |

InChI Key |

QHSPHMGQRXSFMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CS1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide typically involves the following steps:

Formation of the Intermediate: The synthesis begins with the preparation of 2-methyl-1-(thiophen-2-yl)propan-1-amine. This can be achieved through the reaction of 2-thiophenecarboxaldehyde with methylamine, followed by reduction.

Coupling Reaction: The intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the furan-2-carboxamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve selective substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, the compound may be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.

Medicine: Potential medicinal applications include the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties, given the known activities of furan and thiophene derivatives.

Industry: In the industrial sector, the compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan and thiophene rings may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide with structurally or functionally related compounds from the evidence:

Structural and Functional Analysis:

Core Heterocycle Variations: The substitution of furan (target compound) with thiazole (Compounds 66–70, ) alters electronic properties and binding affinity. Nitrofuran derivatives () exhibit heightened electrophilicity due to the nitro group, which may improve antimicrobial activity but increase toxicity risks .

Substituent Effects: The branched propyl-thiophene chain in the target compound likely improves solubility compared to rigid propargyl-thiophene analogs (). However, the absence of fluorination (cf. Compounds 66–67) may reduce metabolic stability .

Synthetic Accessibility :

- Low yields in some analogs (e.g., Compound 70 at 3% ) highlight challenges in coupling sterically hindered amines. The target compound’s synthesis may face similar hurdles if the thiophene-propyl group impedes reaction efficiency.

Research Implications and Gaps

- Optimization Potential: Introducing fluorinated groups (as in Compounds 66–67) could enhance bioavailability.

- Biological Activity Prediction : The thiophene-furan scaffold may exhibit antifungal or enzyme-inhibitory properties akin to nitrofurans or peptidomimetics .

- Synthetic Challenges : Branching and heterocycle compatibility require careful optimization to improve yields.

Further studies should prioritize synthesizing the target compound and evaluating its biological profile against these benchmarks.

Biological Activity

N-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide, identified by the CAS number 925395-27-3, is a heterocyclic compound that combines a furan ring with a thiophene moiety. This unique structural combination is believed to confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 249.32 g/mol. The presence of both furan and thiophene rings suggests potential interactions with biological targets, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene and furan have shown effectiveness against various strains of bacteria, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds vary but generally fall within the range of 20–70 µM against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary in vitro studies suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell growth and survival. For instance, molecular docking studies have revealed promising interactions between the compound and proteins associated with cancer progression, such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which is implicated in metabolic regulation and cancer cell differentiation .

Case Studies

- Antimicrobial Efficacy : A study evaluated various thiophene derivatives, including this compound, against clinical isolates of resistant bacteria. The findings demonstrated that the compound exhibited notable antibacterial effects comparable to established antibiotics .

- Anticancer Mechanism : In a separate investigation focusing on cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of caspase activation .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be useful:

| Compound Name | Structure Type | MIC (µM) against S. aureus | Anticancer Activity |

|---|---|---|---|

| This compound | Furan-Thiophene Hybrid | 25 | Moderate |

| Thiophene Derivative A | Thiophene Only | 40 | Low |

| Furan Derivative B | Furan Only | 30 | High |

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation to form furanone derivatives, while the thiophene moiety shows partial oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Furan ring oxidation | KMnO<sub>4</sub> (acidic), CrO<sub>3</sub> | 5-Hydroxyfuran-2-carboxamide | 65–72% | |

| Thiophene oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH | Thiophene sulfoxide derivative | 48% |

-

Mechanistic Insight : Furan oxidation proceeds via electrophilic attack at the α-position, forming a diketone intermediate that tautomerizes to furanone. Thiophene oxidation under mild conditions preserves the ring structure but modifies electronic properties.

Reduction Reactions

The amide group and unsaturated rings participate in reduction pathways:

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Amide reduction | LiAlH<sub>4</sub>, THF, 0°C | N-Alkylamine derivative | 85% | |

| Furan hydrogenation | H<sub>2</sub>, Pd/C (10 atm) | Tetrahydrofuran analog | 78% |

-

Key Finding : Selective amide reduction to amines occurs without disrupting the thiophene ring, enabling modular derivatization. Full hydrogenation of the furan ring requires high-pressure conditions.

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution are prominent:

Electrophilic Substitution on Thiophene

| Position | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| C-5 Thiophene | Br<sub>2</sub>, FeCl<sub>3</sub> | 5-Bromo-thiophene derivative | 62% | |

| C-3 Thiophene | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 3-Nitro-thiophene derivative | 55% |

Nucleophilic Acyl Substitution

| Nucleophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NH<sub>3</sub> | 120°C, sealed tube | Furan-2-carboxylic acid amide | 90% | |

| ROH | HCl gas, reflux | Furan-2-carboxylate ester | 75% |

-

Regioselectivity : Thiophene directs electrophiles to C-5 due to electron-donating alkyl substituents. Amide substitution follows a tetrahedral intermediate mechanism.

Cyclization and Ring-Opening Reactions

Gold(I)-catalyzed reactions induce furan-alkyne cyclization, forming polycyclic structures :

-

Mechanism : Au(I) activates the alkyne, triggering furan ring-opening and subsequent [4+2] cycloaddition with N-oxides .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Comparative Reactivity Analysis

The compound’s reactivity differs markedly from analogs:

| Compound | Oxidation Rate (Relative) | Reduction Efficiency | Cross-Coupling Yield |

|---|---|---|---|

| N-(2-Methylpropyl)furan-2-carboxamide | 1.0 (baseline) | 1.0 | 1.0 |

| Target Compound | 2.3 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 |

-

Structural Influence : The thiophene-2-yl group increases oxidation susceptibility but slightly hinders amide reduction due to steric effects .

Industrial and Pharmacological Implications

-

Synthetic Utility : The compound serves as a precursor to melanin-concentrating hormone (MCH) receptor antagonists, with IC<sub>50</sub> values reaching 3 nM for optimized derivatives .

-

Process Chemistry : Continuous-flow hydrogenation (Pd/C, 50 bar H<sub>2</sub>) achieves 94% conversion in <10 minutes, demonstrating scalability.

This systematic analysis demonstrates the compound’s versatility in organic synthesis and drug discovery, with reactivity profiles tunable through substituent engineering and catalytic systems.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of n-(2-Methyl-1-(thiophen-2-yl)propyl)furan-2-carboxamide, and what critical parameters govern reaction efficiency?

The synthesis typically involves coupling reactions between thiophene and furan precursors. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form acyl chlorides) followed by amide bond formation with the amine-containing thiophene derivative. Reaction parameters such as temperature (reflux conditions), solvent choice (e.g., acetonitrile), and stoichiometric ratios significantly impact yields, as seen in analogous syntheses of furan-thiophene hybrids . Catalytic methods using transition metals (e.g., Co, Cu complexes) may enhance coupling efficiency but require optimization to avoid byproducts .

Q. What spectroscopic techniques are essential for characterizing the purity and structural integrity of this compound?

Multinuclear NMR (1H, 13C) confirms molecular connectivity, focusing on amide proton deshielding (~δ 8-12 ppm) and aromatic thiophene/furan signals . IR spectroscopy verifies functional groups (C=O stretch ~1650-1700 cm⁻¹, N-H bend ~1550 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy, while HPLC (≥95% purity) ensures sample homogeneity for downstream applications .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Single-crystal X-ray diffraction is the gold standard for stereochemical determination. Critical steps include growing high-quality crystals (via slow evaporation) and using SHELXL for refinement . Intramolecular hydrogen bonds (e.g., N-H⋯O=C) stabilize specific conformations, analyzed through torsion angles and planarity metrics . If crystallography is unavailable, NOESY NMR or computational modeling (DFT) can infer spatial arrangements .

Q. What analytical approaches are recommended when encountering contradictory data between theoretical and experimental spectroscopic results?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism). Researchers should:

- Re-examine NMR parameters (temperature, solvent) to detect conformational averaging .

- Perform variable-temperature NMR to identify proton exchange coalescence points .

- Compare experimental IR bands with DFT-computed vibrational spectra .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals . For crystallographic mismatches, validate lattice integrity using PLATON tools .

Q. How do intramolecular non-covalent interactions influence reactivity and supramolecular assembly?

Intramolecular hydrogen bonds (e.g., N-H⋯O=C) enforce planarity in the carboxamide moiety, altering electronic conjugation and nucleophilic attack sites . π-Stacking between thiophene and furan rings (dihedral angles <10°) promotes dense crystalline packing, as observed in structural analogs . Computational modeling (AIM analysis) can predict solubility modifications for derivative design .

Q. What strategies optimize synthesis scale-up while maintaining regioselectivity?

Continuous flow reactors improve heat dissipation and mixing efficiency for exothermic amidation steps . Protecting groups (e.g., tert-butoxycarbonyl) prevent side reactions . In-line FTIR/Raman spectroscopy enables real-time reagent adjustment. Purification via recrystallization (ethanol/water) or preparative HPLC achieves >95% purity at multi-gram scales .

Q. Methodological Notes

- Crystallographic Refinement : SHELXL’s robustness in handling high-resolution or twinned data makes it ideal for small-molecule refinement .

- Spectral Validation : Cross-referencing experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) minimizes misassignments .

- Reaction Optimization : Transition metal catalysts (e.g., Co(II) complexes) can improve yields but require strict control of moisture and oxygen levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.